D8'-Merulinic acid A
CAS No.: 69506-65-6
Cat. No.: VC21341582
Molecular Formula: C24H38O4
Molecular Weight: 390.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 69506-65-6 |
---|---|
Molecular Formula | C24H38O4 |
Molecular Weight | 390.6 g/mol |
IUPAC Name | 2-[(E)-heptadec-8-enyl]-4,6-dihydroxybenzoic acid |
Standard InChI | InChI=1S/C24H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18-21(25)19-22(26)23(20)24(27)28/h9-10,18-19,25-26H,2-8,11-17H2,1H3,(H,27,28)/b10-9+ |
Standard InChI Key | IXDZSQUQSCLSSD-MDZDMXLPSA-N |
Isomeric SMILES | CCCCCCCC/C=C/CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |
SMILES | CCCCCCCCC=CCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |
Canonical SMILES | CCCCCCCCC=CCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |
Melting Point | 116-117°C |
Chemical Structure and Properties
Molecular Structure
D8'-Merulinic acid A features a benzoic acid core with two hydroxyl groups at positions 4 and 6, and a long unsaturated aliphatic chain (heptadec-8-enyl) at position 2. This particular arrangement gives the compound its unique identity and chemical behavior .
The molecular structure can be represented by the following identifiers:
Structural Parameter | Value |
---|---|
Molecular Formula | C24H38O4 |
IUPAC Name | 2-[(8E)-heptadec-8-en-1-yl]-4,6-dihydroxybenzoic acid |
SMILES Notation | CCCCCCCC\C=C\CCCCCCCC1=CC(O)=CC(O)=C1C(O)=O |
InChI | InChI=1S/C24H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18-21(25)19-22(26)23(20)24(27)28/h9-10,18-19,25-26H,2-8,11-17H2,1H3,(H,27,28)/b10-9+ |
InChI Key | IXDZSQUQSCLSSD-MDZDMXLPSA-N |
CAS Number | 69506-65-6 |
The structural configuration includes an (E)-configuration (trans) at the double bond in the aliphatic chain, which is an important characteristic affecting its three-dimensional arrangement and potential biological interactions .
Physical and Chemical Properties
D8'-Merulinic acid A possesses several notable physical and chemical properties that influence its behavior in biological systems and chemical reactions:
Property | Value |
---|---|
Average Molecular Weight | 390.5561 g/mol |
Monoisotopic Molecular Weight | 390.277009704 g/mol |
Physical State | Not conclusively documented |
Solubility | Likely limited water solubility due to long aliphatic chain |
Chemical Classification | Hydroxybenzoic acid derivative |
The presence of two hydroxyl groups and a carboxylic acid function provides potential for hydrogen bonding, which may influence its interactions with biological targets and its solubility characteristics . The compound's long aliphatic chain with a double bond contributes to its hydrophobic properties, potentially affecting its membrane permeability and binding to protein targets.
Spectroscopic Data
Mass spectrometry data for D8'-Merulinic acid A reveals distinctive fragmentation patterns that can be used for its identification and characterization. Predicted collision cross-section values for various adducts of D8'-Merulinic acid A provide valuable reference data for analytical detection and identification :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 391.28428 | 202.6 |
[M+Na]+ | 413.26622 | 210.8 |
[M+NH4]+ | 408.31082 | 206.2 |
[M+K]+ | 429.24016 | 203.4 |
[M-H]- | 389.26972 | 201.2 |
[M+Na-2H]- | 411.25167 | 202.5 |
[M]+ | 390.27645 | 203.0 |
[M]- | 390.27755 | 203.0 |
These spectroscopic parameters are essential for analytical identification and quantification of D8'-Merulinic acid A in complex biological matrices and research samples .
Classification and Taxonomy
D8'-Merulinic acid A fits within a hierarchical chemical classification system that helps understand its relationship to other compounds:
Classification Level | Category |
---|---|
Kingdom | Organic compounds |
Super Class | Benzenoids |
Class | Benzene and substituted derivatives |
Sub Class | Benzoic acids and derivatives |
Direct Parent | Hydroxybenzoic acid derivatives |
Molecular Framework | Aromatic homomonocyclic compounds |
This classification provides a framework for understanding the compound's chemical behavior and potential biological activities by comparison with related compounds in the same categories .
Biological Significance
Role in Inflammatory Bowel Diseases
One of the most significant findings regarding D8'-Merulinic acid A relates to its potential role in inflammatory bowel diseases, particularly ulcerative colitis (UC). Research has revealed distinctive patterns in D8'-Merulinic acid A levels in patients with UC compared to healthy individuals:
Group Comparison | Fold Change | p-value |
---|---|---|
UC group vs. Normal Control | 0.573 | 0.000 |
Mesalamine treatment vs. UC group | 1.726 | 0.000 |
These data suggest that D8'-Merulinic acid A levels are significantly decreased in patients with ulcerative colitis compared to healthy controls. Furthermore, treatment with mesalamine, a standard medication for UC, appears to restore D8'-Merulinic acid A levels, suggesting a potential connection between this compound and the therapeutic effects of mesalamine .
The correlation between D8'-Merulinic acid A levels and UC suggests that this compound may serve as a potential biomarker for the disease or may play a role in its pathogenesis or resolution. The normalization of D8'-Merulinic acid A levels following mesalamine treatment indicates that this compound might be involved in the anti-inflammatory processes targeted by the medication .
Related Compounds
Comparison with D8'-Merulinic Acid C
D8'-Merulinic acid C is a closely related compound that differs from D8'-Merulinic acid A in its hydroxylation pattern. A comparative analysis reveals important structural and functional differences:
Feature | D8'-Merulinic acid A | D8'-Merulinic acid C |
---|---|---|
Molecular Formula | C24H38O4 | C24H38O3 |
Structural Difference | 4,6-dihydroxybenzoic acid derivative | 6-hydroxybenzoic acid derivative (single hydroxyl group) |
CAS Number | 69506-65-6 | 69506-63-4 |
IUPAC Name | 2-[(8E)-heptadec-8-en-1-yl]-4,6-dihydroxybenzoic acid | 2-[(8E)-heptadec-8-en-1-yl]-6-hydroxybenzoic acid |
Classification | Hydroxybenzoic acid derivative | Salicylic acid |
Source | Not specifically documented | Isolated from pistachio shells |
The key difference between these compounds is the presence of an additional hydroxyl group at position 4 in D8'-Merulinic acid A, which likely confers different biological properties and activities compared to D8'-Merulinic acid C .
Both compounds share the same aliphatic side chain configuration and position, suggesting they may originate from related biosynthetic pathways in their natural sources. The difference in hydroxylation pattern may affect their antioxidant capacity, receptor binding, and other biological activities .
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